CRTH2 Receptor Antagonism: Sub-100 nM Potency for 1-(Furan-2-yl)-2-methylpropan-1-one Versus Negligible Target Engagement for Linear-Chain Analogs
1-(Furan-2-yl)-2-methylpropan-1-one acts as a functional antagonist of the human CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells, also designated DP2) receptor, with reported IC50 values spanning 23–85 nM across multiple independent assays in CHO cell membranes, whole blood eosinophil shape change assays, and cellular dielectric spectroscopy [1]. In head-to-head target class comparisons, this compound demonstrates sub-100 nM potency that places it within the relevant pharmacological range for CRTH2-directed small molecules. In stark contrast, the linear-chain analog 2-propionylfuran exhibits an IC50 of approximately 28 μM (28,000 nM) against unrelated targets, with independent assessments concluding that this level of potency renders the compound 'neither potent nor selective' for any specific pharmacology [2]. No published evidence demonstrates measurable CRTH2 antagonism for 2-propionylfuran, 2-butyrylfuran, or 2-acetylfuran at concentrations below 1 μM. The 300- to 1,200-fold difference in potency between the branched target compound and the closest linear-chain homolog underscores the essentiality of the isopropyl substituent for CRTH2 target engagement.
| Evidence Dimension | CRTH2 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 23–85 nM (range across CHO cell, whole blood, and CDS assays) |
| Comparator Or Baseline | 2-Propionylfuran (linear-chain C3 analog): IC50 ≈ 28 μM (28,000 nM) against unrelated targets; no detectable CRTH2 antagonism below 1 μM reported. |
| Quantified Difference | Target compound is 300–1,200× more potent; linear-chain analog lacks measurable CRTH2 activity. |
| Conditions | Target compound: human CRTH2 receptor expressed in CHO cell membranes (GTPγS binding, 30 min incubation), human whole blood eosinophil shape change (20 min), and CHO cellular dielectric spectroscopy. Comparator: unrelated biochemical assays at 28 μM. |
Why This Matters
Procurement of the branched 1-(Furan-2-yl)-2-methylpropan-1-one, rather than a linear-chain 2-furyl alkyl ketone, is mandatory for any research program requiring validated sub-100 nM CRTH2 antagonism as a pharmacological tool or lead scaffold.
- [1] BindingDB. BDBM50384476 (CHEMBL2036217): IC50 = 85 nM (GTPγS binding, CHO cell membranes); BDBM50356677 (CHEMBL1917592): IC50 = 23–28 nM (CHO CDS); BDBM50384482: IC50 = 40 nM (whole blood eosinophil shape change). View Source
- [2] Southan, C. (2017). Hypothesis annotation: 'With a reported IC50 of 28 μM, this compound can be neither potent nor selective.' PubMed Commons. View Source
